Sulopenem sodium
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Overview
Description
Sulopenem sodium is a synthetic penem antibiotic that belongs to the carbapenem class of β-lactam antibiotics. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective against multidrug-resistant bacteria, including those producing extended-spectrum β-lactamases (ESBLs). It is available in both intravenous and oral formulations, making it versatile for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulopenem sodium involves several key steps, starting from the preparation of the core β-lactam ring. The process typically includes:
Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the penem side chain: This step involves the addition of a side chain to the β-lactam ring to form the penem structure.
Sulfonation: The penem compound is then sulfonated to introduce the sulfonamide group, which is crucial for its antibacterial activity.
Sodium salt formation: Finally, the compound is converted to its sodium salt form to enhance its solubility and stability
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves:
Optimization of reaction conditions: Parameters such as temperature, pressure, and pH are carefully controlled to maximize yield and purity.
Use of catalysts: Catalysts may be employed to accelerate specific reaction steps and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Sulopenem sodium undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The sulfonamide group can participate in substitution reactions under specific conditions
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can induce oxidation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Hydrolysis: Leads to the formation of inactive metabolites.
Oxidation: Results in the formation of oxidized derivatives.
Substitution: Produces substituted sulopenem derivatives with potentially altered antibacterial activity
Scientific Research Applications
Sulopenem sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its efficacy in treating various bacterial infections, particularly those caused by multidrug-resistant organisms.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics .
Mechanism of Action
Sulopenem sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. This compound is particularly effective against bacteria that produce β-lactamases, as it is resistant to hydrolysis by many of these enzymes .
Comparison with Similar Compounds
Similar Compounds
- Meropenem
- Ertapenem
- Imipenem
- Doripenem
Comparison
Sulopenem sodium is unique among carbapenems due to its broad-spectrum activity and resistance to β-lactamase hydrolysis. Compared to meropenem and ertapenem, this compound demonstrates greater activity against certain Gram-positive bacteria such as Enterococcus faecalis and Listeria monocytogenes. It also shows similar activity to carbapenems against Streptococcus species. its activity against Gram-negative aerobes is generally less than that of ertapenem and meropenem but greater than imipenem .
Properties
CAS No. |
112294-81-2 |
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Molecular Formula |
C12H14NNaO5S3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S3.Na/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6;/h5-7,10,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,10-,21-;/m1./s1 |
InChI Key |
MRHMJKHFABHUKB-LQUSNCHHSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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